Quinuclidin-4-ylmethanamine hydrochloride
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Overview
Description
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16N2·HCl. It is a derivative of quinuclidine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) typically involves the reaction of quinuclidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Synthetic Route: Quinuclidine is reacted with formaldehyde in the presence of a reducing agent to form the intermediate 1-Azabicyclo[2.2.2]octane-4-methanol.
Hydrochloride Formation: The intermediate is then treated with hydrogen chloride gas to yield 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-methanamine, hydrochloride (1:1) can be compared with other similar compounds, such as:
Quinuclidine: The parent compound, which lacks the methanamine group.
1-Azabicyclo[2.2.2]octane-3-amine: A structural isomer with the amine group at a different position.
1-Azabicyclo[2.2.2]octane-4-carboxylic acid: A derivative with a carboxylic acid group instead of the methanamine group.
These compounds share similar bicyclic structures but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C8H17ClN2 |
---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7,9H2;1H |
InChI Key |
NSZMHMGTJNKFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CN.Cl |
Origin of Product |
United States |
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